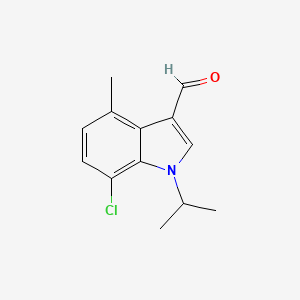

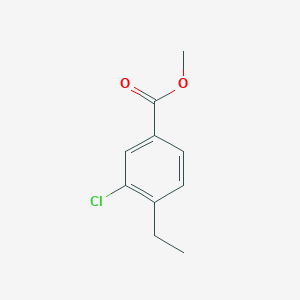

Methyl 3-chloro-4-ethylbenzoate

Übersicht

Beschreibung

Methyl 3-chloro-4-ethylbenzoate is an organic compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.64 g/mol . It is used in a variety of fields, including pharmaceuticals, agrochemicals, and specialty chemicals.

Synthesis Analysis

The synthesis of Methyl 3-chloro-4-ethylbenzoate can be achieved through various methods. One such method involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts. In this method, 3-chloro methyl benzoic acid is synthesized from benzoyl chloride and paraformaldehyde in a solvent in one step . Another method involves the synthesis of methyl 3-chloro-4-ethylbenzoate from 3-Amino-4-ethyl-benzoic acid Methyl ester .Molecular Structure Analysis

The InChI code for Methyl 3-chloro-4-ethylbenzoate is 1S/C10H11ClO2/c1-3-7-6-8 (10 (12)13-2)4-5-9 (7)11/h4-6H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Methyl 3-chloro-4-ethylbenzoate has a molecular weight of 198.64 g/mol . The compound is typically stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Reactive Polymers

Methyl 3-chloro-4-ethylbenzoate: is utilized in the synthesis of reactive polymers. These polymers are often used as polymeric reagents or supports in biochemical and chemical applications. The compound can be used to create functional esters, which serve as precursors for reactive groups in polymer chains .

Preparation of Functional (Meth)Acrylates

The compound plays a role in the preparation of functional (meth)acrylates. These are essential in the production of polymers with specific chemical, physicochemical, or biochemical functions. It allows for the easy attachment of reactive groups to monomers, which are then polymerized to form functional polymers .

Chemical Modification of Polymers

Methyl 3-chloro-4-ethylbenzoate: can be used to chemically modify non-functional polymers. This process is crucial for creating polymers with planned pendant reactive groups, which cannot be prepared by direct polymerization of the monomer .

Synthesis of Gefitinib

Although the search results provided a retracted paper on the synthesis of Gefitinib from a related compound, Methyl 3-hydroxy-4-methoxybenzoate , it indicates that similar compounds like Methyl 3-chloro-4-ethylbenzoate could potentially be used in the synthesis of Gefitinib, a drug used for treating non-small cell lung cancer .

Development of Tyrosine Kinase Inhibitors

Building on the potential use in Gefitinib synthesis, Methyl 3-chloro-4-ethylbenzoate may be involved in the development of other tyrosine kinase inhibitors. These are significant in cancer therapy as they interfere with signal transduction pathways that are overactive in many cancers .

Creation of Functional Monomers

The compound is instrumental in the creation of functional monomers. These monomers can be copolymerized with commercial monomers to investigate new properties or to produce polymers for specific industrial applications .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

Benzylic compounds are known to participate in various catabolic pathways, including the degradation of food and the production of biochemical energy .

Pharmacokinetics

The compound’s molecular weight (19865) suggests that it may have good bioavailability .

Result of Action

Similar compounds have been known to cause various changes at the molecular level, such as the formation of oximes and hydrazones .

Action Environment

The action, efficacy, and stability of Methyl 3-chloro-4-ethylbenzoate can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions at specific temperatures . Furthermore, the compound’s storage temperature is recommended to be between 2-8°C for maintaining its stability .

Eigenschaften

IUPAC Name |

methyl 3-chloro-4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEXJELGUOETAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-4-ethylbenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

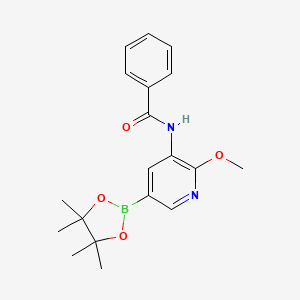

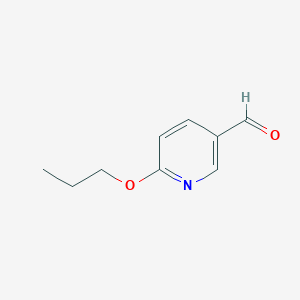

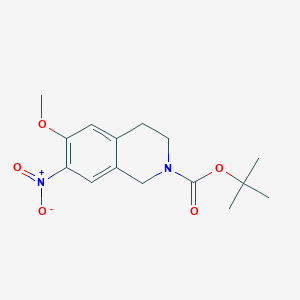

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)

![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)

![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)